

Application Note: Quantitative Analysis of Docetaxel in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Docetaxel-d9

Cat. No.: B1356997

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Topic: High-Sensitivity Quantitative Analysis of Docetaxel in Human Plasma using its Deuterated Internal Standard, **Docetaxel-d9**.

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and clinical pharmacology involved in pharmacokinetic and bioanalytical studies.

Introduction

Docetaxel is a potent antineoplastic agent belonging to the taxane class of drugs, widely used in the treatment of various cancers, including breast, lung, and prostate cancer. Its clinical efficacy and toxicity are closely related to systemic exposure. Therefore, a sensitive, specific, and reliable bioanalytical method for the quantification of Docetaxel in human plasma is essential for therapeutic drug monitoring (TDM) and for conducting pharmacokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Docetaxel in human plasma, utilizing a stable isotope-labeled internal standard (SIL-IS), **Docetaxel-d9**, to ensure high accuracy and precision. The method employs a straightforward liquid-liquid extraction (LLE) for sample cleanup and offers a wide linear range suitable for clinical sample analysis.

Experimental Protocols

Materials and Reagents

- Analytes: Docetaxel (Reference Standard), **Docetaxel-d9** (Internal Standard, IS)

- Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Methyl tert-butyl ether (MTBE, HPLC Grade)
- Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (HPLC Grade), Deionized Water (18.2 MΩ·cm)
- Matrix: Drug-free, pooled human plasma (K2-EDTA as anticoagulant)

Instrumentation

- Liquid Chromatography: A UPLC or HPLC system capable of binary gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive ion electrospray ionization (ESI) source.
- Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).

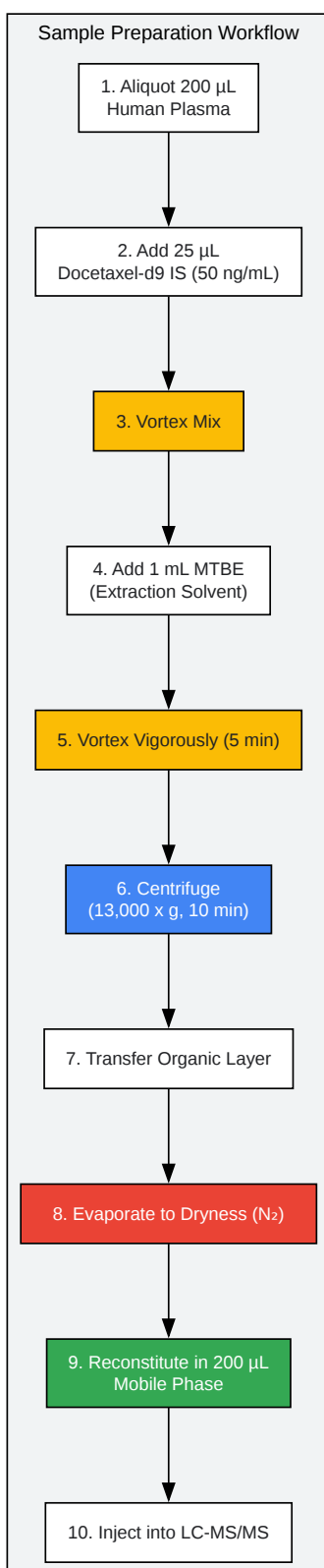
Preparation of Standards and Quality Control (QC) Samples

- Stock Solutions (1 mg/mL): Independently weigh and dissolve Docetaxel and **Docetaxel-d9** in methanol to prepare primary stock solutions of 1 mg/mL.
- Working Solutions: Prepare intermediate and working standard solutions of Docetaxel by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
- Internal Standard (IS) Working Solution (50 ng/mL): Dilute the **Docetaxel-d9** stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 50 ng/mL.
- Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the Docetaxel working solutions into blank human plasma to prepare CC standards and QC samples at low, medium, and high concentrations (LQC, MQC, HQC).^{[1][2]}

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following protocol is used to extract Docetaxel and **Docetaxel-d9** from human plasma samples.

- Aliquot 200 μ L of human plasma (blank, CC, QC, or study sample) into a 1.5 mL microcentrifuge tube.
- Add 25 μ L of the 50 ng/mL **Docetaxel-d9** internal standard working solution to all tubes except for the blank matrix.
- Vortex mix for 10 seconds.
- Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[\[3\]](#)[\[4\]](#)
- Cap and vortex vigorously for 5 minutes to ensure thorough mixing.
- Centrifuge at 13,000 x g for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (approximately 900 μ L) to a new clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 200 μ L of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.



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Figure 1. Liquid-Liquid Extraction (LLE) workflow for Docetaxel.

LC-MS/MS Method Parameters

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

Parameter	Condition
Column	C18 Reverse-Phase, 2.1 x 50 mm, 1.8 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Injection Volume	5 μ L
Column Temperature	40°C
Gradient Elution	30% B to 95% B over 2.5 min, hold for 1 min, return to 30% B, equilibrate for 1.5 min
Total Run Time	5.0 min

Table 2: Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Monitored Transitions	Docetaxel: m/z 808.4 \rightarrow 527.3 Docetaxel-d9 (IS): m/z 817.4 \rightarrow 527.3 ^[5]
Collision Energy (CE)	Optimized for maximum signal for each transition (Analyte-dependent)
Source Temperature	450°C
Dwell Time	100 ms

Method Validation Summary

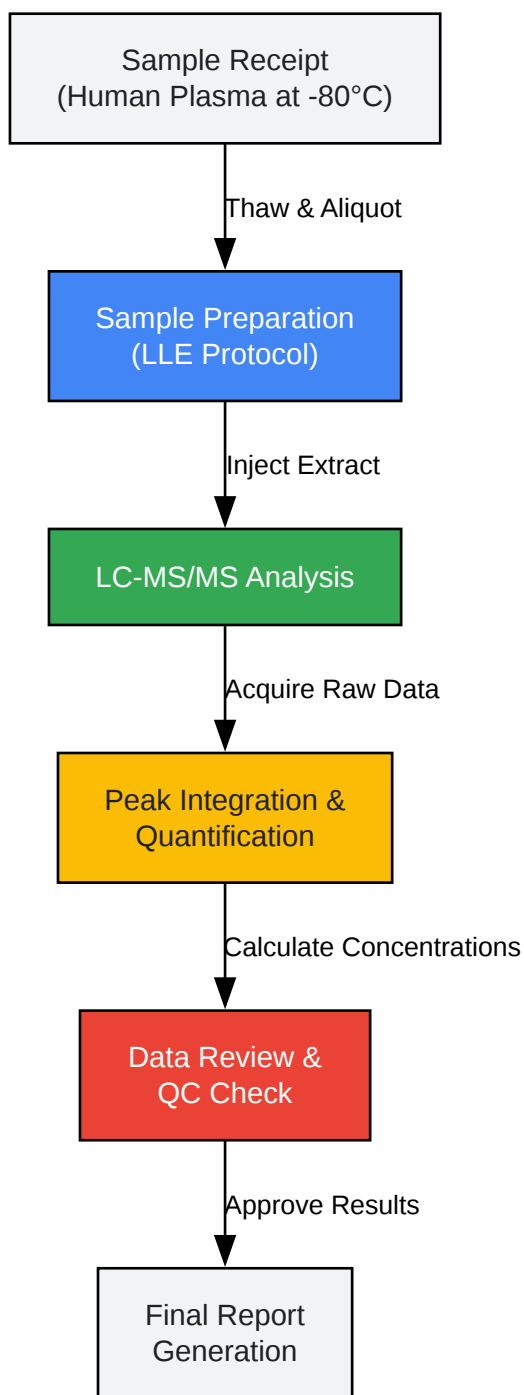
The bioanalytical method was validated according to regulatory guidelines. The results are summarized below.

Table 3: Summary of Method Validation Parameters

Parameter	Result
Calibration Range	0.5 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[6]
Intra-day Precision (%CV)	\leq 8.5%[7][8]
Inter-day Precision (%CV)	\leq 9.2%[7][8]
Accuracy (% Bias)	Within \pm 10% of nominal values (-4.6% to 4.2%) [7][8]
Extraction Recovery	> 90% for both analyte and IS[6]
Matrix Effect	No significant matrix effect was observed.

Overall Workflow

The complete analytical process from sample receipt to final data reporting follows a structured workflow to ensure data integrity and reproducibility.



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Figure 2. Bioanalytical workflow for Docetaxel quantification.

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantitative analysis of Docetaxel in human plasma. The use of a deuterated internal standard (**Docetaxel-d9**) and a simple liquid-liquid extraction protocol provides high accuracy and reproducibility. The method demonstrates excellent performance across a clinically relevant concentration range (0.5 - 1000 ng/mL) and has been validated to meet regulatory standards for bioanalytical assays. This protocol is well-suited for pharmacokinetic research and therapeutic drug monitoring of Docetaxel.

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